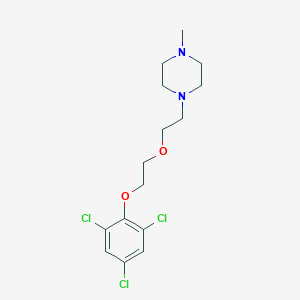

![molecular formula C7H13N3O B397073 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol CAS No. 400877-07-8](/img/structure/B397073.png)

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol” is a chemical compound with the molecular formula C6H10N2O . It is also known by other synonyms such as 2-(1-methyl-1H-pyrazol-4-yl)ethanol . The compound has a molecular weight of 126.16 g/mol .

Molecular Structure Analysis

The compound has a complex structure that includes a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms . The InChI string for the compound is InChI=1S/C6H10N2O/c1-8-5-6(2-3-9)4-7-8/h4-5,9H,2-3H2,1H3 . This provides a detailed description of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound has a number of computed properties, including a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . It has a topological polar surface area of 38 Ų and a complexity of 87.1 .

Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

Pyrazole derivatives, including 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol, have shown significant promise in the treatment of tropical diseases such as leishmaniasis and malaria. These compounds have been synthesized and evaluated for their potential to inhibit the growth of Leishmania species and Plasmodium strains, which are the pathogens responsible for these diseases . The antileishmanial activity, in particular, has been highlighted by the superior antipromastigote activity displayed by certain pyrazole derivatives, which have shown to be more effective than standard drugs in in vitro studies .

Molecular Docking and Simulation Studies

The pyrazole moiety within these compounds has been subjected to molecular docking studies to understand their interaction with biological targets. For instance, the binding affinity and fitting patterns within the active sites of enzymes from the Leishmania species have been analyzed, providing insights into the compound’s mechanism of action and guiding the design of more potent derivatives .

Pharmacological Effects

The diverse pharmacological effects of pyrazole-bearing compounds are well-documented. They have been used in the development of various pharmacophores, which are parts of a molecule responsible for its biological activity. This has implications for the preparation of safe and effective agents for a range of diseases beyond just leishmaniasis and malaria .

Drug Discovery

Due to their significant biological activities, pyrazole derivatives are valuable in drug discovery efforts. They serve as key scaffolds in the synthesis of bioactive chemicals, which can lead to the development of new therapeutic agents. Their role in medicinal chemistry is crucial for identifying novel drug candidates .

Agrochemistry

In the field of agrochemistry, pyrazole compounds have applications in the development of pesticides and herbicides. Their chemical properties allow them to interact with specific biological pathways in pests and weeds, providing an avenue for controlling agricultural infestations .

Coordination Chemistry

Pyrazole derivatives are also used in coordination chemistry, where they act as ligands to form complexes with metals. These complexes have various applications, including catalysis, material science, and as models for studying biological systems .

Organometallic Chemistry

In organometallic chemistry, the pyrazole ring can coordinate with metal centers to create organometallic compounds. These compounds are important for catalytic processes and the development of new materials with unique properties .

Synthesis Techniques

The synthesis of pyrazole derivatives, including 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol, involves various strategies such as multicomponent approaches and cyclocondensation reactions. These techniques are essential for creating a wide array of pyrazole-based compounds with potential applications in multiple scientific fields .

Mécanisme D'action

Target of Action

Similar pyrazole-bearing compounds have been found to exhibit potent antileishmanial and antimalarial activities . These compounds may interact with key enzymes or proteins in the parasites, disrupting their normal functions and leading to their death.

Mode of Action

It’s worth noting that related pyrazole derivatives have shown to interact with their targets in a way that disrupts the normal functioning of the parasites

Biochemical Pathways

Related pyrazole derivatives have been found to interfere with the life cycle of parasites, affecting their ability to reproduce and survive . The downstream effects of these disruptions could include the death of the parasites and the alleviation of the diseases they cause.

Result of Action

Related pyrazole derivatives have demonstrated potent antileishmanial and antimalarial activities, suggesting that they may induce cellular changes that lead to the death of the parasites .

Propriétés

IUPAC Name |

2-[(1-methylpyrazol-4-yl)methylamino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-10-6-7(5-9-10)4-8-2-3-11/h5-6,8,11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYUPJKMGKFHDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}ethanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{(4Z)-4-[(4-bromophenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B396990.png)

![4-[3-(4-chloro-3-methylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B396993.png)

![1-[{[2,2-dimethyl-3-(2-methyl-1-propenyl)cyclopropyl]carbonyl}(2-furylmethyl)amino]-N-(4-methylphenyl)cyclohexanecarboxamide](/img/structure/B397005.png)

![1-Methyl-4-{2-[2-(2-methylphenoxy)ethoxy]ethyl}piperazine](/img/structure/B397010.png)

![1-[6-(2-Methylphenoxy)hexyl]piperazine](/img/structure/B397013.png)

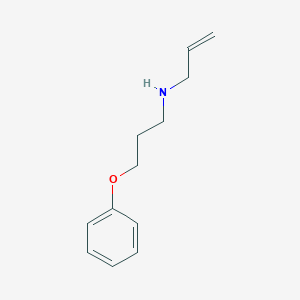

![N-allyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]amine](/img/structure/B397014.png)

![N-allyl-N-[3-(2-isopropyl-5-methylphenoxy)propyl]amine](/img/structure/B397022.png)

![N-allyl-N-[2-(2-bromo-4-methylphenoxy)ethyl]amine](/img/structure/B397025.png)

![N-allyl-N-[3-(4-tert-butylphenoxy)propyl]amine](/img/structure/B397026.png)

![N-allyl-N-[3-(2,3,5-trimethylphenoxy)propyl]amine](/img/structure/B397027.png)

![N-allyl-N-[3-(2,4-dichloro-6-methylphenoxy)propyl]amine](/img/structure/B397028.png)

![N-allyl-N-[3-(2-chloro-6-methylphenoxy)propyl]amine](/img/structure/B397030.png)